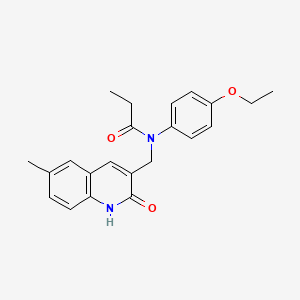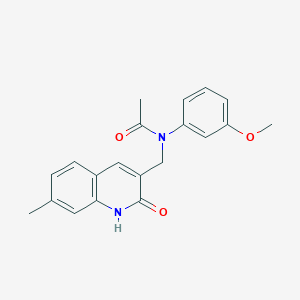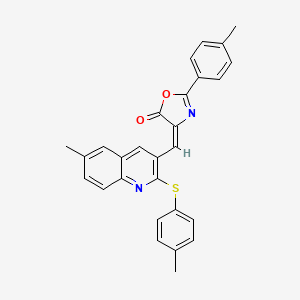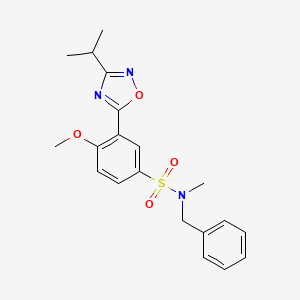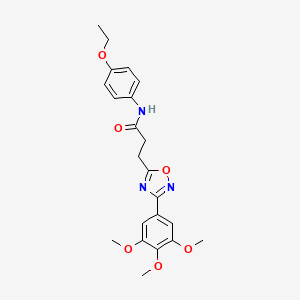![molecular formula C24H26N4O2 B7705335 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7705335.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide, commonly known as BMQ or BMQ-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMQ belongs to the class of pyrazoloquinoline derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BMQ is not fully understood. However, it is believed that BMQ exerts its therapeutic effects by modulating various signaling pathways. In cancer, BMQ inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation, BMQ inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, BMQ modulates the Nrf2/ARE pathway, which is involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
BMQ has been shown to have various biochemical and physiological effects. In cancer research, BMQ has been shown to inhibit cell proliferation and induce apoptosis. In inflammation research, BMQ has been shown to reduce the production of inflammatory cytokines. In neurological disorders, BMQ has been shown to improve cognitive function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. BMQ has also shown promising results in various scientific research applications, making it a potential candidate for further study. However, there are also limitations to using BMQ in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for BMQ research. In cancer research, BMQ could be further studied for its potential as a chemotherapy agent or as a combination therapy with other anticancer drugs. In inflammation research, BMQ could be studied for its potential as an anti-inflammatory agent for various inflammatory diseases. In neurological disorders, BMQ could be studied for its potential as a neuroprotective agent for various neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of BMQ and to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, BMQ is a novel compound that has shown promising results in various scientific research applications. Its synthesis method is relatively straightforward, and it has several advantages for lab experiments. BMQ's mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy. However, BMQ's potential therapeutic applications make it a promising candidate for further study.
Métodos De Síntesis
The synthesis of BMQ involves the condensation of 4-ethoxybenzoyl chloride with 1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure BMQ.
Aplicaciones Científicas De Investigación
BMQ has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in cancer, inflammation, and neurological disorders. In cancer research, BMQ has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that BMQ can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorders, BMQ has been shown to improve cognitive function and reduce oxidative stress.
Propiedades
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-4-6-13-28-23-20(15-18-14-16(3)7-12-21(18)25-23)22(27-28)26-24(29)17-8-10-19(11-9-17)30-5-2/h7-12,14-15H,4-6,13H2,1-3H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNADXOJOQCSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



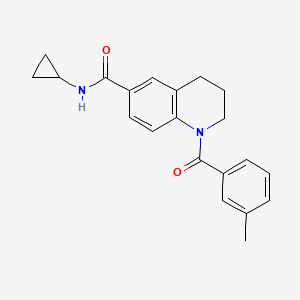
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7705287.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)

